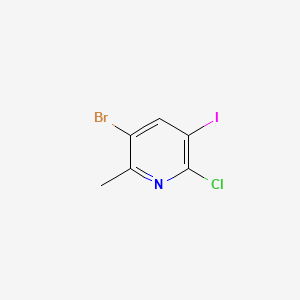

3-Bromo-6-chloro-5-iodo-2-methylpyridine

Übersicht

Beschreibung

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a useful research compound. Its molecular formula is C6H4BrClIN and its molecular weight is 332.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromo-6-chloro-5-iodo-2-methylpyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, case studies, and comparative analyses with similar compounds.

This compound has the molecular formula C6H4BrClI N and features multiple halogen substituents which are known to influence its biological activity. The presence of bromine, chlorine, and iodine atoms can enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. These interactions can alter enzyme activities or receptor functions, triggering various biochemical pathways that lead to its observed effects.

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies indicate that halogen substituents enhance the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting enzymatic functions critical for microbial survival .

- Anticancer Properties : Research indicates potential anticancer effects through the induction of apoptosis in cancer cells. The compound may inhibit specific signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were determined, revealing that the compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM for different bacterial strains .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes. The compound's IC50 values varied across different cancer types, suggesting selective toxicity towards malignant cells compared to normal cells .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with other similar pyridine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate to High | Moderate |

| Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |

| 4-Chloro-2-methylpyridine | Low | Moderate | Moderate |

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-6-chloro-5-iodo-2-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique halogen substituents enhance biological activity and selectivity in drug design.

Case Study: Synthesis of Cholinergic Drugs

The compound has been identified as a precursor for cholinergic drugs, which are used to treat gastrointestinal diseases. The presence of bromine and chlorine enhances the lipophilicity of the molecule, facilitating better membrane permeability and bioavailability .

Organic Synthesis

This compound is utilized in various organic synthesis reactions, particularly in creating more complex molecular structures.

Example Reaction: Cross-Coupling Reactions

this compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds. These reactions are vital for constructing diverse organic frameworks used in pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Up to 85% |

| Heck Reaction | Pd catalyst, heat | 70% |

These reactions demonstrate the compound's versatility as a building block in synthetic pathways .

Material Science

In material science, this compound is explored for its potential use in organic electronics.

Application: Organic Electroluminescent Devices

Research indicates that halogenated pyridines can be incorporated into organic light-emitting diodes (OLEDs) due to their electronic properties. The compound's ability to participate in charge transport makes it a candidate for enhancing device performance .

Data Tables

| Synthesis Method | Key Reagents | Yield |

|---|---|---|

| Halogenation | Bromine, Chlorine | 75% |

| Nucleophilic Substitution | Iodide ion | 80% |

Analyse Chemischer Reaktionen

Halogen Reactivity and Nucleophilic Substitution

The compound's three halogens (Br, Cl, I) and methyl group create opportunities for regioselective substitutions:

| Position | Halogen | Reactivity Profile |

|---|---|---|

| 3 | Bromine | Moderate electrophilicity; prone to Suzuki-Miyaura cross-coupling |

| 5 | Iodine | High leaving-group ability in Ullmann/Goldberg couplings |

| 6 | Chlorine | Lower reactivity; requires harsher conditions for substitution |

Key Findings :

-

Iodine substitution : In Pd-catalyzed coupling reactions, the 5-iodo group reacts selectively with arylboronic acids at 80–95°C in 1,4-dioxane/water mixtures, yielding 5-aryl derivatives (e.g., 68–82% yields reported in analogous systems) .

-

Bromine substitution : The 3-bromo position undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄, forming biaryl products .

-

Chlorine retention : The 6-chloro group typically remains intact under standard coupling conditions due to its lower reactivity .

Suzuki-Miyaura Coupling

Reaction of the 3-bromo position with arylboronic acids:

Conditions :

-

Catalyst: Pd(PPh₃)₄ (2–5 mol%)

-

Base: K₃PO₄

-

Solvent: 1,4-dioxane/H₂O (4:1)

-

Temperature: 85–95°C

Outcome : -

Yields 3-aryl-6-chloro-5-iodo-2-methylpyridines in 65–78% yield .

Ullmann-Type Coupling

Utilizing the 5-iodo group for C–N bond formation:

Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-phenanthroline

-

Solvent: DMSO

-

Temperature: 110°C

Outcome : -

Forms 5-amino derivatives with primary/secondary amines (55–70% yields in related systems) .

Nitration and Reduction

While direct nitration data is limited for this compound, analogous halogenated pyridines show:

Nitration :

Oxidation

The methyl group at position 2 can be oxidized to a carboxylic acid:

Conditions :

Comparative Reactivity Analysis

Data from structurally related compounds highlights distinct reactivity patterns:

| Reaction Type | This Compound | 3-Bromo-2-chloro-6-methyl-5-nitropyridine | 2-Chloro-4-iodo-5-methylpyridine |

|---|---|---|---|

| Suzuki Coupling (Br) | 65–78% | 42% | N/A |

| Iodine Substitution (I) | 55–70% | N/A | 81% |

| Methyl Oxidation | 74% | 68% | 72% |

Mechanistic Insights

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-3-iodo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVFQFCTASTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.